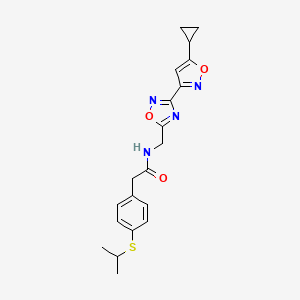![molecular formula C17H9BrF3NO3 B2545399 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide CAS No. 128171-56-2](/img/structure/B2545399.png)
6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of this compound is C17H9BrF3NO3 . Its average mass is 412.158 Da and its monoisotopic mass is 410.971771 Da .Chemical Reactions Analysis
The Vilsmeier–Haack reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its structure allows it to interact with specific enzymes and proteins involved in cell proliferation, making it a candidate for developing new cancer therapies .
Antiviral Applications
Research has indicated that this compound can be effective against certain viral infections. Its unique chemical structure enables it to interfere with viral replication processes, providing a basis for developing antiviral drugs .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators, which is beneficial in treating inflammatory diseases .
Antioxidant Activity
6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide exhibits significant antioxidant activity. It can neutralize free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging .
Antimicrobial Research
This compound has demonstrated antimicrobial properties, making it useful in developing treatments for bacterial and fungal infections. Its ability to disrupt microbial cell walls and inhibit essential enzymes is key to its effectiveness .
Neuroprotective Effects
Studies have shown that this compound can protect neural cells from damage, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes that are targets for various diseases. By binding to these enzymes, it can prevent their activity, offering a pathway for therapeutic intervention .
Pharmacokinetic Studies
Research into the pharmacokinetics of this compound has provided insights into its absorption, distribution, metabolism, and excretion. Understanding these properties is essential for developing effective and safe pharmaceutical formulations .
These applications highlight the versatility and potential of 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide in various fields of scientific research.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NO3/c18-11-4-5-14-9(6-11)7-13(16(24)25-14)15(23)22-12-3-1-2-10(8-12)17(19,20)21/h1-8H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQKPJJOIUAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

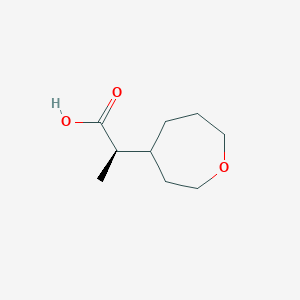
![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)
![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2545321.png)
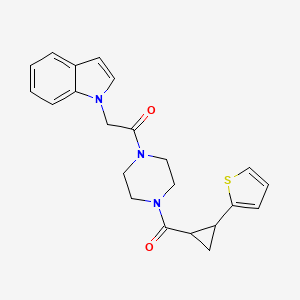
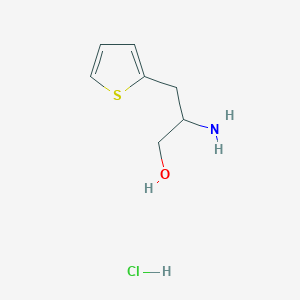
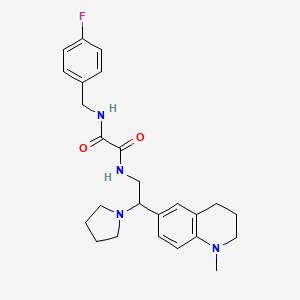
![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)
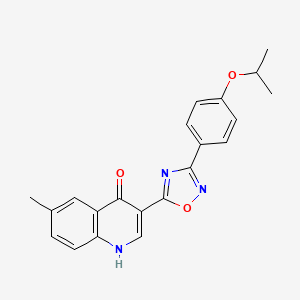
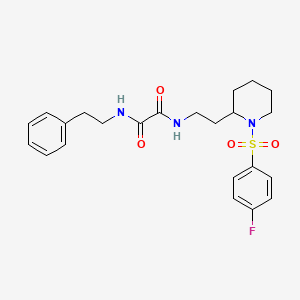
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2545336.png)
